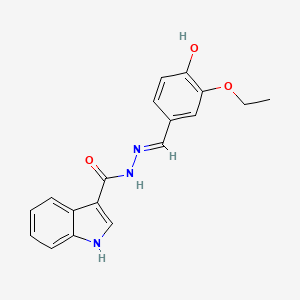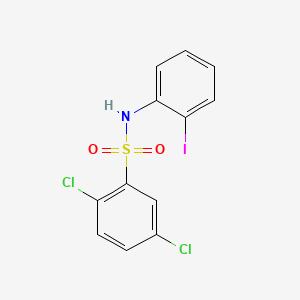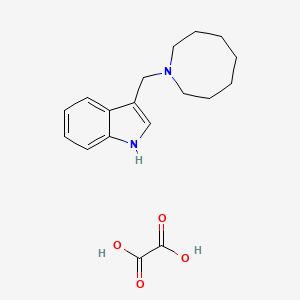
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHI belongs to the class of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been investigated for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Wirkmechanismus
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the formation of new blood vessels, which can prevent the spread of cancer cells to other parts of the body. This compound has also been found to possess anti-inflammatory properties, which can reduce inflammation and pain in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has limited solubility in organic solvents, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and efficacy. Another direction is the investigation of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. Although this compound has some limitations, it has several advantages for use in lab experiments. Further research is needed to fully understand the potential of this compound in various diseases and to develop more effective derivatives.
Synthesemethoden
The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-17-9-12(7-8-16(17)22)10-20-21-18(23)14-11-19-15-6-4-3-5-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUXAKOMXABMP-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![2-[1-isobutyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6022497.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)

![1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B6022567.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022568.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)
![[3-(3-chlorobenzyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanol](/img/structure/B6022582.png)
![[1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6022588.png)